N-Benzyl-4-nitroaniline

Catalog No.
S704430
CAS No.
14309-92-3
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-4-nitroaniline

CAS Number

14309-92-3

Product Name

N-Benzyl-4-nitroaniline

IUPAC Name

N-benzyl-4-nitroaniline

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

QBSRKOBMKFOHOS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound N-Benzyl-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzyl-4-nitroaniline is a highly crystalline secondary aromatic amine characterized by a strong electron-withdrawing para-nitro group and a lipophilic benzyl substituent. Presenting as a stable yellow solid with a melting point of 147 °C, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, advanced dyes, and electro-optical materials. Unlike primary nitroanilines, its secondary amine structure provides distinct steric and electronic properties, while its measured LogP of approximately 3.11 to 3.15 ensures excellent solubility in organic solvents and seamless compatibility with hydrophobic matrices. For industrial procurement, this compound offers a pre-functionalized, easily handled building block that streamlines downstream N-alkylation and materials engineering workflows.

Substituting N-Benzyl-4-nitroaniline with its primary amine analog, 4-nitroaniline, fundamentally compromises synthetic workflows and formulation stability. 4-nitroaniline is highly polar and prone to uncontrolled over-alkylation during N-functionalization, requiring costly and time-consuming chromatographic separations to isolate mono-alkylated products. Furthermore, attempting to use the un-nitrated baseline compound, N-benzylaniline, drastically alters the material's physical state—shifting from a stable, high-melting solid to a low-melting liquid—while eliminating the critical electron donor-acceptor dipole required for advanced optical applications . Procuring the exact N-benzyl-4-nitro derivative is essential for maintaining process reproducibility, controlling supramolecular packing, and ensuring target lipophilicity in downstream formulations.

Lipophilicity and Organic Matrix Compatibility

N-Benzyl-4-nitroaniline exhibits a significantly higher lipophilicity (LogP ~3.11) compared to the primary amine baseline, 4-nitroaniline (LogP ~1.39). This substantial increase in non-polar character drastically alters the compound's solubility profile, enabling rapid dissolution in organic reaction solvents and preventing phase separation when incorporated into hydrophobic polymer or liquid crystal matrices.

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data3.11
Comparator Or Baseline4-nitroaniline (~1.39)
Quantified Difference+1.72 log units
ConditionsStandard predictive/analytical chromatographic conditions

Ensures complete solubility in non-polar reaction environments and prevents aggregation in hydrophobic formulations, reducing processing defects.

Solid-State Supramolecular Architecture

The position of the nitro group in N-benzyl-4-nitroaniline fundamentally alters its solid-state packing. X-ray crystallographic studies demonstrate that in N-benzyl-4-nitroaniline, classical N—H···O hydrogen bonding is entirely absent from the crystal lattice. This is in stark contrast to its structural isomer, N-benzyl-3-nitroaniline, which forms extended intermolecular chains via strong N—H···O bonds (N···O distance of 3.263 Å) [1].

Evidence DimensionIntermolecular Hydrogen Bonding
Target Compound DataClassical N—H···O bonding is entirely absent
Comparator Or BaselineN-benzyl-3-nitroaniline (Forms N—H···O chains, 3.263 Å)
Quantified DifferenceComplete disruption of classical H-bond networks
ConditionsSingle-crystal X-ray diffraction

The absence of classical hydrogen bonding alters crystallization kinetics and solid-state packing, which is a critical selection criterion when engineering non-linear optical (NLO) materials.

Thermal Handling and Physical State

The integration of the para-nitro group transforms the physical handling characteristics of the benzylamine scaffold. While the unsubstituted baseline compound, N-benzylaniline, is a low-melting substance that often presents as a colorless liquid at ambient processing temperatures, N-benzyl-4-nitroaniline is a highly stable solid with a melting point of 147 °C .

Evidence DimensionMelting Point and Ambient State
Target Compound Data147 °C (Stable solid)
Comparator Or BaselineN-benzylaniline (Colorless liquid / low-melting solid)
Quantified Difference>100 °C increase in melting point
ConditionsStandard atmospheric pressure

Procuring the solid para-nitro derivative simplifies bulk material handling, weighing, and storage, while significantly reducing the exposure risks associated with volatile liquid amines.

Synthesis of Asymmetric Tertiary Amines

N-Benzyl-4-nitroaniline is the optimal choice where pre-installed benzyl protection is required to prevent over-alkylation during the synthesis of complex N,N-dialkyl-p-phenylenediamines. Using this secondary amine eliminates the need for downstream purification of poly-alkylated byproducts that commonly plague primary aniline precursors [1].

Formulation of Non-Linear Optical (NLO) Materials

This compound is highly suited for advanced optical engineering where specific supramolecular packing (specifically, the lack of N-H···O bonds) and a strong push-pull electronic dipole are necessary for optimizing second-harmonic generation and liquid crystal doping [2].

Hydrophobic Dye and Pigment Manufacturing

N-Benzyl-4-nitroaniline is the preferred intermediate where high lipophilicity (LogP > 3.1) is required to ensure compatibility and uniform dispersion within lipophilic polymer matrices, vastly outperforming highly polar primary nitroanilines in formulation stability .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

14309-92-3

Wikipedia

P-Nitro-N-benzylaniline

Dates

Last modified: 08-15-2023

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